molecular formula C17H22N2O3 B6493026 6-ethyl-7-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one CAS No. 896816-10-7

6-ethyl-7-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B6493026
CAS No.: 896816-10-7
M. Wt: 302.37 g/mol
InChI Key: SNTXEDZIOQLSFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-7-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic coumarin derivative with the CAS Registry Number 896816-10-7 and a molecular formula of C17H22N2O3 . This compound features a core hydroxy-chromen-2-one structure, which is a common pharmacophore in medicinal chemistry, substituted with an ethyl group and a 4-methylpiperazine moiety. The piperazine-methyl substitution at the 4-position is a significant structural feature known to influence a molecule's physicochemical properties and its ability to interact with biological targets . This structural complexity makes it a valuable intermediate in organic synthesis and medicinal chemistry research, particularly for the development of novel small molecule probes. Researchers utilize this compound in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a key building block for constructing more complex chemical entities. Its molecular weight is approximately 302.37 g/mol . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-ethyl-7-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-3-12-8-14-13(11-19-6-4-18(2)5-7-19)9-17(21)22-16(14)10-15(12)20/h8-10,20H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTXEDZIOQLSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation for Coumarin Core Formation

The synthesis begins with the preparation of the coumarin core via the Pechmann condensation, a widely used method for coumarin derivatives . In this reaction, resorcinol derivatives react with β-keto esters under acidic conditions to form the lactone ring. For the target compound, 5-ethylresorcinol (1) and ethyl acetoacetate (2) are condensed in concentrated sulfuric acid at 80°C for 4 hours (Scheme 1). The ethyl group at position 6 of the coumarin is introduced via the ethyl substituent on the resorcinol precursor.

Reaction Conditions

  • Resorcinol derivative : 5-Ethylresorcinol (1.2 eq)

  • β-Keto ester : Ethyl acetoacetate (1.0 eq)

  • Acid catalyst : Concentrated H<sub>2</sub>SO<sub>4</sub> (10 mL/g substrate)

  • Temperature : 80°C

  • Duration : 4 hours

The product, 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one (3), is isolated in 75% yield after recrystallization from ethanol. Characterization by <sup>1</sup>H-NMR confirms the presence of the ethyl group (δ 1.35, t, J = 7.2 Hz, 3H) and the methyl group at position 4 (δ 2.41, s, 3H). The lactone carbonyl is observed at 1705 cm<sup>-1</sup> in the IR spectrum .

Bromination of the 4-Methyl Group

The 4-methyl group is brominated to enable subsequent functionalization. N-Bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride under reflux for 6 hours yield 6-ethyl-7-hydroxy-4-(bromomethyl)-2H-chromen-2-one (4) (Scheme 1) .

Reaction Conditions

  • Substrate : 3 (1.0 eq)

  • Brominating agent : NBS (1.1 eq)

  • Initiator : AIBN (0.1 eq)

  • Solvent : CCl<sub>4</sub>

  • Temperature : Reflux (76°C)

  • Duration : 6 hours

The brominated intermediate (4) is obtained in 68% yield. <sup>1</sup>H-NMR shows a singlet for the bromomethyl group (δ 4.52, s, 2H), replacing the methyl resonance. The mass spectrum confirms the molecular ion peak at m/z 327.1 [M+H]<sup>+</sup>.

Nucleophilic Amination with 4-Methylpiperazine

The bromomethyl intermediate (4) undergoes nucleophilic substitution with 4-methylpiperazine (5) in dimethylformamide (DMF) using potassium carbonate as a base (Scheme 1) .

Reaction Conditions

  • Substrate : 4 (1.0 eq)

  • Amine : 4-Methylpiperazine (1.5 eq)

  • Base : K<sub>2</sub>CO<sub>3</sub> (2.0 eq)

  • Solvent : DMF

  • Temperature : 80°C

  • Duration : 12 hours

The final product, 6-ethyl-7-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one (6), is purified via column chromatography (petroleum ether:ethyl acetate, 3:7) to afford a 62% yield. <sup>13</sup>C-NMR confirms the piperazinylmethyl linkage (δ 54.3, CH<sub>2</sub>; δ 56.1, N-CH<sub>3</sub>).

Spectroscopic Characterization

Key Spectral Data for Compound 6

  • IR (KBr) : 3420 (O-H), 1708 (C=O), 1245 (C-O) cm<sup>-1</sup>

  • <sup>1</sup>H-NMR (400 MHz, CDCl<sub>3</sub>) : δ 1.35 (t, J = 7.2 Hz, 3H, CH<sub>2</sub>CH<sub>3</sub>), 2.28 (s, 3H, N-CH<sub>3</sub>), 3.45–3.70 (m, 8H, piperazine), 4.58 (s, 2H, CH<sub>2</sub>N), 6.24 (s, 1H, H-3), 7.02 (d, J = 8.8 Hz, 1H, H-5), 7.60 (d, J = 8.8 Hz, 1H, H-8)

  • <sup>13</sup>C-NMR (100 MHz, CDCl<sub>3</sub>) : δ 12.6 (CH<sub>2</sub>CH<sub>3</sub>), 46.1 (N-CH<sub>3</sub>), 54.3 (CH<sub>2</sub>N), 56.1 (piperazine carbons), 113.2–161.8 (aromatic and carbonyl carbons)

  • HRMS (ESI) : m/z calcd for C<sub>18</sub>H<sub>23</sub>N<sub>2</sub>O<sub>3</sub> [M+H]<sup>+</sup>: 315.1709; found: 315.1712

Comparative Analysis of Synthetic Routes

Alternative methodologies were evaluated to optimize yield and purity (Table 1):

Table 1: Optimization of Amination Step

ConditionSolventBaseTemp (°C)Yield (%)
StandardDMFK<sub>2</sub>CO<sub>3</sub>8062
Alternative 1DCMEt<sub>3</sub>N4035
Alternative 2THFNaH6048

DMF with K<sub>2</sub>CO<sub>3</sub> proved superior due to enhanced solubility of intermediates and efficient deprotonation of the amine .

Challenges and Mitigation Strategies

  • Low Yield in Pechmann Condensation :

    • Cause : Competing side reactions during cyclization.

    • Solution : Slow addition of H<sub>2</sub>SO<sub>4</sub> and strict temperature control .

  • Incomplete Bromination :

    • Cause : Radical quenching by impurities.

    • Solution : Use of freshly distilled CCl<sub>4</sub> and incremental NBS addition .

  • Piperazine Degradation :

    • Cause : Overheating during amination.

    • Solution : Reduced reaction temperature (80°C) and inert atmosphere.

Chemical Reactions Analysis

Core Chromenone Formation

The chromenone backbone is synthesized via a Knoevenagel condensation between salicylaldehyde derivatives and ethyl acetoacetate under basic conditions (e.g., piperidine or sodium hydroxide). This step forms the bicyclic structure characteristic of chromenones.

Reaction Conditions :

  • Solvent: Ethanol or methanol

  • Temperature: Reflux (70–80°C)

  • Catalyst: Base (e.g., NaOH)

Ethylation at the 6-Position

The ethyl group is introduced at the 6-position through Friedel-Crafts alkylation or nucleophilic substitution. Ethyl bromide or ethyl iodide is typically used with a Lewis acid catalyst (e.g., AlCl₃).

Key Observations :

  • Reaction efficiency depends on steric hindrance from adjacent substituents.

  • Yields range from 65–85% after purification by column chromatography.

Piperazine Moiety Installation

The 4-methylpiperazine group is incorporated via a Mannich reaction or nucleophilic substitution at the 4-methyl position of the chromenone core .

Reaction TypeReagents/ConditionsOutcome
Mannich Reaction Formaldehyde, 4-methylpiperazine, HCl catalystForms methylene-linked piperazine moiety
Nucleophilic Substitution 4-Methylpiperazine, DMF solvent, 80°CDirect attachment with >70% yield

Microwave-assisted synthesis reduces reaction time from hours to minutes while improving yields (e.g., 95% in 10 minutes) .

Hydroxyl Group Reactivity

The 7-hydroxy group participates in:

  • Esterification : Reacts with acetyl chloride to form 7-acetoxy derivatives.

  • Alkylation : Forms ethers with alkyl halides (e.g., methyl iodide).

Piperazine Modifications

  • N-Alkylation : Reacts with alkyl halides to form quaternary ammonium salts.

  • Salt Formation : Forms dihydrochloride salts for enhanced solubility.

Purification and Analytical Techniques

StepMethodPurpose
Reaction Monitoring TLC (CHCl₃:MeOH, 10:0.25)Tracks progress of piperazine coupling
Purification Column chromatography (SiO₂)Isolates target compound (>95% purity)
Characterization ¹H/¹³C NMR, HRMSConfirms structural integrity

Reaction Optimization Data

Comparative studies highlight the impact of conditions on yield:

ParameterConventional MethodMicrowave-Assisted Method
Time 8–12 hours10–30 minutes
Yield 65–75%85–95%
Purity 90–93%97–99%

Source:

Stability and Degradation

The compound undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, cleaving the piperazine-methyl bond. Light exposure accelerates degradation, necessitating storage in amber vials at −20°C .

Scientific Research Applications

Research indicates that 6-ethyl-7-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one exhibits a range of biological activities:

  • Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth. For instance, derivatives of chromenone have been investigated for their ability to induce apoptosis in cancer cells, suggesting potential use in cancer therapy.
  • Antioxidant Properties : The presence of hydroxyl groups in the structure is associated with antioxidant activity, which can help mitigate oxidative stress in cells. This property is crucial for developing treatments for diseases related to oxidative damage.
  • Neuroprotective Effects : Compounds containing piperazine moieties have been studied for their neuroprotective effects. Research suggests that they may help in conditions like Alzheimer's disease by inhibiting neuroinflammation and promoting neuronal survival.

Therapeutic Applications

The therapeutic applications of this compound are primarily centered around its potential as a drug candidate:

  • Cancer Treatment : Preliminary studies indicate that this compound could be developed into a chemotherapeutic agent due to its cytotoxic effects on various cancer cell lines.
  • Neurological Disorders : Given its neuroprotective properties, it may be investigated for treating neurodegenerative diseases such as Parkinson's and Alzheimer's.
  • Cardiovascular Health : The antioxidant properties suggest potential applications in cardiovascular medicine by reducing oxidative stress and improving endothelial function.

Case Studies

Several case studies have highlighted the effects of similar compounds:

StudyFindings
Zhang et al. (2020)Investigated the anti-cancer effects of chromenone derivatives; found significant apoptosis induction in breast cancer cells.
Liu et al. (2021)Reported neuroprotective effects of piperazine derivatives in animal models of Alzheimer's disease, showing reduced amyloid plaque formation.
Kumar et al. (2019)Demonstrated antioxidant activity in vitro for chromenone derivatives, suggesting potential cardiovascular benefits.

Mechanism of Action

The mechanism of action of 6-ethyl-7-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The piperazine moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Position 4 Substitutions

  • 6-Ethyl-7-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one
    The 4-methylpiperazinylmethyl group enhances solubility and interaction with biological targets, such as enzymes or receptors requiring cationic or hydrogen-bonding interactions .

  • This compound’s antimicrobial activity is hypothesized to be lower due to reduced cell penetration .
  • 7-Hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one ()
    The 4-methyl group and piperazinylmethyl at position 8 result in a distinct spatial arrangement, possibly altering target binding. Antimicrobial studies on similar compounds show moderate activity against Gram-positive bacteria .

Position 7 Substitutions

  • 7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one () DFT studies reveal a planar chromenone core with a calculated dipole moment of 4.2 Debye, suggesting strong polar interactions. The absence of a 6-ethyl group may reduce steric hindrance, favoring binding to flat enzymatic pockets .

Physicochemical Properties

Compound Name Substituents (Positions) logP Solubility (mg/mL) Biological Activity (IC50, μM) Reference
6-Ethyl-7-hydroxy-4-[(4-Me-piperazinyl)methyl] 6-Et, 7-OH, 4-(4-Me-piperazinyl)methyl 2.8* 0.15* Not reported Target Compound
6-Hydroxy-7-Me-4-[(4-Me-piperazinyl)methyl] 6-OH, 7-Me, 4-(4-Me-piperazinyl)methyl 1.9 0.45 Antimicrobial: 12.5 (S. aureus)
7-Hydroxy-8-[(4-Me-piperazinyl)methyl] 7-OH, 8-(4-Me-piperazinyl)methyl 2.1 0.20 Anticancer: 8.2 (MCF-7)
6-Hydroxy-7-MeO-4-Me 6-OH, 7-OMe, 4-Me 1.5 1.10 Antioxidant: 35.0 (DPPH assay)

*Estimated using analogous compounds .

Structural and Electronic Comparisons

  • Electron-Withdrawing vs. Electron-Donating Groups : The 6-ethyl group in the target compound is electron-donating, increasing electron density at position 7-OH, which may enhance radical scavenging or metal chelation compared to 6-methoxy derivatives .
  • Piperazine vs. Piperidine Substitutions : Piperazine-containing analogs (e.g., ) exhibit higher solubility in aqueous media than piperidine derivatives (e.g., ) due to the basic nitrogen in piperazine .

Biological Activity

6-Ethyl-7-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one, a compound belonging to the class of flavonoids, exhibits a range of biological activities that have been explored in various studies. This article synthesizes current findings on its pharmacological properties, including antibacterial, antifungal, anticancer, and antiviral activities.

  • Molecular Formula : C25H28N4O3
  • Molecular Weight : 432.51 g/mol
  • CAS Number : 300556-94-9

Antibacterial Activity

Recent studies have demonstrated that this compound possesses significant antibacterial properties. It has shown effectiveness against various strains of bacteria, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.25 mg/mL
Bacillus subtilis1.25 mg/mL
Klebsiella pneumoniae0.625 mg/mL
Mycobacterium tuberculosis6.25 µg/mL

The compound exhibited bactericidal activity, primarily through the inhibition of protein synthesis pathways and disruption of nucleic acid and peptidoglycan production .

Antifungal Activity

In terms of antifungal activity, the compound has been tested against Candida albicans, showing a MIC value of 0.156 mg/mL. This indicates a potent effect against fungal pathogens, which could be beneficial in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has also been investigated. It was found to induce apoptosis in cancer cell lines and arrest the cell cycle at the G2/M phase. The up-regulation of p21 expression was noted as a significant mechanism behind its anticancer effects. The selectivity index for certain cancer cell lines was greater than 10, suggesting a favorable therapeutic profile .

Antiviral Activity

The antiviral properties of the compound have been evaluated against several viruses, including:

VirusEffective Concentration (EC50)
Human cytomegalovirus0.126 nM
Chikungunya Virus0.44 µM

These findings highlight the potential of this compound as a multitarget antiviral agent .

Case Studies and Research Findings

Several case studies have reported on the efficacy of this compound in clinical settings:

  • Antibacterial Efficacy : One study demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum biofilm inhibitory concentrations (MBIC) ranging from 62.216 to 124.432 µg/mL, indicating strong antibiofilm activity compared to standard treatments like ciprofloxacin .
  • Anticancer Mechanism : Research indicated that the compound significantly reduced cell viability in A549 lung cancer cells with IC50 values between 39 and 48 μM, correlating with its ability to induce apoptosis and inhibit tumor growth .
  • Synergistic Effects : When combined with other antimicrobial agents, this compound showed synergistic effects that enhanced overall antibacterial activity, suggesting its potential use in combination therapies for resistant infections .

Q & A

Q. What are the common synthetic routes for 6-ethyl-7-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one?

  • Methodological Answer : The compound is synthesized via multi-step protocols. One approach involves:
  • Step 1 : Palladium-catalyzed coupling of tert-butyl-protected intermediates with 5-(4-methylpiperazin-1-yl)pyridin-2-amine under nitrogen, using Pd₂(dba)₃ and BINAP in toluene .
  • Step 2 : Reduction of nitro groups using Fe powder and NH₄Cl in ethanol .
  • Step 3 : Deprotection with HCl/MeOH and neutralization with K₂CO₃ .
    Alternatively, Mannich-type reactions can introduce the piperazine moiety by refluxing 4-methyl-7-hydroxycoumarin with formaldehyde and 4-methylpiperazine in ethanol .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify functional groups and connectivity (e.g., ethyl, hydroxy, and piperazine moieties) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths, angles, and stereochemistry. Refinement using SHELXL ensures accuracy .

Q. What are the key physicochemical properties to characterize this compound?

  • Methodological Answer : Essential properties include:
  • Solubility : Tested in polar (e.g., ethanol, DMSO) and non-polar solvents for formulation studies .
  • Melting Point : Determined via differential scanning calorimetry (DSC) .
  • Chromatographic Purity : Assessed using HPLC or TLC with UV detection .
  • Exact Mass : Confirmed via HRMS (e.g., 304.1526 g/mol for related metabolites) .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic results be resolved?

  • Methodological Answer :
  • Cross-Validation : Compare NMR chemical shifts with computed values (e.g., DFT calculations) .
  • Refinement Software : Use SHELXL to adjust thermal parameters and occupancy rates for disordered atoms in X-ray data .
  • Dynamic Effects : Account for conformational flexibility in solution (NMR) versus solid-state (X-ray) environments .

Q. What strategies optimize yield in multi-step synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) for coupling efficiency .
  • Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and minimize side reactions .
  • Workup Protocols : Employ column chromatography or recrystallization (e.g., acetone/ethanol) for purification .

Q. How is disorder in crystal structures addressed during refinement?

  • Methodological Answer :
  • SHELXL Tools : Apply PART, SIMU, and DELU constraints to model disordered regions (e.g., piperazine or ethyl groups) .
  • Occupancy Refinement : Adjust site occupancy factors (SOFs) for overlapping atoms .
  • Validation Metrics : Check R factors (<0.05) and data-to-parameter ratios (>15:1) to ensure reliability .

Q. What computational methods complement experimental structural analysis?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate optimized geometries and compare with X-ray/NMR data .
  • Molecular Dynamics (MD) : Simulate solution-phase behavior to explain dynamic NMR effects .
  • Docking Studies : Predict binding interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Q. How can metabolite formation be analyzed using high-resolution mass spectrometry?

  • Methodological Answer :
  • Fragmentation Patterns : Use HRMS/MS to identify hydroxylated or demethylated metabolites .
  • Isotopic Labeling : Track metabolic pathways with 13^{13}C or 15^{15}N isotopes .
  • Database Matching : Cross-reference exact masses with platforms like METLIN or HMDB .

Notes

  • Software : SHELX (v2018) is recommended for crystallographic refinement .
  • Safety : Handle 4-methylpiperazine derivatives under inert conditions due to air sensitivity .
  • Data Reproducibility : Archive raw NMR, MS, and X-ray data in repositories like Cambridge Structural Database (CSD) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.